2-Bromo-4-chloro-1-(trifluoromethoxy)benzene
Description
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₃BrClF₃O and a molecular weight of 275.45 g/mol. The benzene ring is substituted at positions 1, 2, and 4 with trifluoromethoxy (-OCF₃), bromo (-Br), and chloro (-Cl) groups, respectively. This substitution pattern creates a meta relationship between the trifluoromethoxy and chloro groups, while the bromo and chloro groups are para to each other.
The trifluoromethoxy group is strongly electron-withdrawing, which significantly reduces the electron density of the aromatic ring, influencing its reactivity in cross-coupling reactions. The compound’s commercial availability is noted in supplier catalogs (e.g., CymitQuimica, Ref: 10-F601347) .
Physical properties such as boiling point and density can be inferred from related compounds. For example, 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7) has a boiling point of 153–155°C and a density of 1.62 g/cm³ , while 1-Bromo-3-(trifluoromethoxy)benzene (CAS 2252-44-0) is available at >95% purity . The addition of a chloro substituent in the target compound likely increases molecular polarity and boiling point compared to these analogs.
Properties
IUPAC Name |
2-bromo-4-chloro-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF3O/c8-5-3-4(9)1-2-6(5)13-7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLBMIMCNXLHTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10604396 | |
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260810-00-1 | |
| Record name | 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10604396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 4-hydroxyanisole with trifluoromethanesulfonic anhydride to form 4-(trifluoromethoxy)anisole. This intermediate is then subjected to bromination and chlorination reactions to yield the target compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production and cost-efficiency .
Chemical Reactions Analysis
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common reagents used in these reactions include lithium diisopropylamide (LIDA), palladium catalysts, and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(trifluoromethoxy)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are mediated through interactions with molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Position and Reactivity: In Pd-catalyzed arylations, 1-bromo-2-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., benzothiophene) to yield products in 69–89% efficiency, comparable to its meta-substituted analog 1-bromo-3-(trifluoromethoxy)benzene (90–91% yields) . 1-Bromo-4-(trifluoromethoxy)benzene undergoes lithiation at -100°C to form 5-bromo-2-(trifluoromethoxy)phenyllithium, a key intermediate in synthesizing biphenyl derivatives . The target compound’s chloro group could enable sequential functionalization.
Electronic Effects :
- The electron-withdrawing trifluoromethoxy group deactivates the ring, directing electrophilic substitutions to specific positions. For example, 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene reacts with imidazo[1,2-b]pyridazine to yield products in 93% efficiency, demonstrating tolerance for additional halogens .
Physical Properties :
- Boiling points correlate with molecular weight and polarity. The target compound likely has a higher boiling point than 1-bromo-4-(trifluoromethoxy)benzene (153–155°C) due to the added chloro substituent .
Commercial Availability and Specifications
Biological Activity
2-Bromo-4-chloro-1-(trifluoromethoxy)benzene, with the molecular formula CHBrClFO and a molecular weight of approximately 275.45 g/mol, is a halogenated aromatic compound characterized by its unique trifluoromethoxy group. This compound's structure enhances its lipophilicity, potentially influencing its biological interactions and applications in various fields, including medicinal chemistry and materials science.
The presence of the trifluoromethoxy group significantly affects the compound's electronic properties, stability, and reactivity. This group not only enhances lipophilicity but also increases the compound's ability to penetrate biological membranes, which is critical for its biological activity.
- Enzyme Interaction : The compound may interact with various enzymes, influencing their activity. The trifluoromethoxy group could enhance binding affinity due to its electronic effects.
- Receptor Modulation : There is potential for this compound to act on specific receptors involved in physiological processes, although detailed mechanisms remain largely unexplored.
Case Studies
While direct studies on this compound are scarce, related compounds provide insight into its potential biological activities:
- Enzyme Inhibition : Similar halogenated compounds have shown inhibitory effects on various enzymes, suggesting that this compound may exhibit comparable properties. For instance, studies on halogenated benzamides indicate potential applications in cancer therapy due to their ability to inhibit key kinases involved in tumor growth .
- Cell Proliferation Studies : Compounds with similar structural features have been evaluated for their effects on cell proliferation in cancer models. These studies highlight the importance of substituent groups in modulating biological responses .
Comparative Analysis
The following table summarizes the structural similarities and differences between this compound and related compounds:
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| This compound | CHBrClFO | Contains trifluoromethoxy group |
| 4-Bromo-2-chloro-1-fluorobenzene | CHBrClF | Contains fluorine instead of trifluoromethoxy |
| 4-Bromo-2-chloro-1-methoxybenzene | CHBrClO | Features a methoxy group instead of trifluoromethoxy |
| 4-Bromo-2-chloro-1-nitrobenzene | CHBrClN | Contains a nitro group instead of trifluoromethoxy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
